molecular formula C21H29N3O4 B12178811 Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate

Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12178811
M. Wt: 387.5 g/mol
InChI Key: HSXZUGBNEZYSFA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C22H30N2O4. It is often used in chemical synthesis and research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 1-benzyl-5-oxopyrrolidine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of automated reactors and continuous flow systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of a piperazine ring with a pyrrolidinone moiety provides distinct reactivity and potential for diverse applications .

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl 4-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-11-9-22(10-12-23)19(26)17-13-18(25)24(15-17)14-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3

InChI Key

HSXZUGBNEZYSFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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